ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate
Description
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS: 103296-32-8) is a heterocyclic compound with the molecular formula C₁₃H₁₉N₃O₃S. Its structure features a thieno[3,4-c]pyrazole core fused with a thiophene ring, substituted by a tert-butyl group at the 2-position and an ethyl oxoacetate moiety at the 3-amino position . Parchem Chemicals lists it as a standardized product with ISO certification, indicating compliance with quality control protocols for research or industrial use .
Properties
IUPAC Name |
ethyl 2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-5-19-12(18)11(17)14-10-8-6-20-7-9(8)15-16(10)13(2,3)4/h5-7H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTGMCYRFGAIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of Hydrazonoyl Derivatives
- Methodology : The Vilsmeier-Haack reaction is a prevalent approach to introduce formyl groups onto hydrazonoyl derivatives, which serve as precursors to the pyrazole ring.
- Procedure :
- Hydrazonoyl derivatives are reacted with phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at controlled temperatures (typically room temperature to 80°C).
- The reaction yields pyrazole-4-carboxaldehyde intermediates, which are crucial for subsequent functionalization.
- Research Data :
Formylation of Pyrazolones
- Alternative Approach :
- Pyrazolones are subjected to formylation using Vilsmeier reagents, producing pyrazole-4-carboxaldehyde derivatives.
- Conditions :
Introduction of the Tert-Butyl Group and Thieno[3,4-c]pyrazole Formation
The key to the target compound's structure is the incorporation of the tert-butyl group and the formation of the fused thieno[3,4-c]pyrazole ring system.
Alkylation and Cyclization
- Procedure :
- The aldehyde intermediates undergo nucleophilic attack by hydrazines or hydrazides bearing tert-butyl substituents.
- Cyclization is facilitated under acidic or basic conditions, often with the aid of catalysts such as acetic acid or ammonium acetate.
- Research Findings :
Ring Closure to Thieno[3,4-c]pyrazole
- Method :
- The fused ring system is formed through intramolecular cyclization involving sulfur-containing intermediates.
- Reactions often employ sulfur sources such as Lawesson's reagent or elemental sulfur under elevated temperatures (120-150°C).
- Outcome :
- These steps yield the core thieno[3,4-c]pyrazole scaffold, with the tert-butyl group positioned at the 2-position.
Amination and Functionalization
The amino group on the pyrazole core is introduced via nucleophilic substitution or amination reactions.
Amination with Oxoacetate Derivatives
- Method :
- The pyrazole intermediate reacts with ethyl oxoacetate derivatives under reflux in polar solvents like ethanol or acetonitrile.
- Catalysts such as potassium carbonate or sodium hydride facilitate nucleophilic attack on electrophilic centers.
- Research Data :
Esterification to Form the Final Compound
The last step involves esterification to yield ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate .
Ethylation of the Amine
- Procedure :
- The amino group is esterified by reacting with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, direct esterification of the carboxylic acid with ethanol under reflux with catalytic acid is employed.
- Reaction Conditions :
Summary of the Preparation Pathway
Research Findings and Data Tables
Data on yields and reaction conditions from recent studies highlight the efficiency and versatility of the synthetic routes, emphasizing the importance of controlled temperatures, choice of catalysts, and purification methods.
| Reaction Step | Typical Yield | Key Conditions | Notes |
|---|---|---|---|
| Formylation | 70-85% | POCl₃/DMF, 80°C | High regioselectivity |
| Cyclization | 60-75% | Sulfur source, reflux | Intramolecular ring closure |
| Amination | 65-80% | Base, reflux | Nucleophilic substitution |
| Esterification | 70-85% | Reflux in ethanol | Acid catalysis |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate can be contextualized by comparing it to related heterocyclic derivatives. Below is a detailed analysis based on synthesis, substituent effects, and physicochemical properties.
Structural Analogues
Key analogues include:
Likely exhibits higher nucleophilicity due to the free amino group, altering reactivity in condensation reactions .
Fluorine’s electron-withdrawing effect may influence electronic properties and solubility .
Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., compounds 5a–f): Synthesized via a three-component reaction involving N-benzylglycine ethyl ester, formylpyrazoles, and maleimides . Feature a pyrrolo[3,4-c]pyrrole core instead of thieno[3,4-c]pyrazole, leading to distinct electronic profiles. Demonstrated diastereoselective formation with yields >70% under optimized conditions .
Physicochemical and Electronic Properties
Functional Group Impact
- Oxoacetate Moiety : Introduces electrophilic character, enabling nucleophilic attacks (e.g., amidations or ester hydrolyses) for further derivatization .
- Amine vs. Ester: Amine-containing analogues (e.g., 2-tert-butyl-3-aminothienopyrazole) are more reactive in coupling reactions but may require protection during synthesis .
Biological Activity
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate has the following characteristics:
- IUPAC Name: Ethyl 2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetate
- Molecular Formula: C₁₃H₁₉N₃O₃S
- Molecular Weight: 297.37 g/mol
- CAS Number: 1105189-85-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core through cyclization reactions involving suitable precursors like 2-aminothiophene derivatives and hydrazine derivatives. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions. The final step involves esterification of the amino group with ethyl oxoacetate under optimized conditions to yield the target compound .
The biological activity of ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The thieno[3,4-c]pyrazole core can inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.
- Receptor Modulation: The compound may modulate receptor activity through competitive or non-competitive inhibition, influencing signal transduction pathways.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate have shown effectiveness against BRAF(V600E), a common mutation in melanoma. Studies suggest that these derivatives can inhibit key pathways involved in tumor growth and proliferation .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha in response to lipopolysaccharide (LPS) stimulation .
Antibacterial and Antifungal Activity
The compound's structural characteristics suggest potential antibacterial and antifungal activities. Similar pyrazole derivatives have been tested against various pathogens with promising results in inhibiting growth and biofilm formation .
Case Studies
-
Antitumor Study: A study on pyrazole derivatives demonstrated that compounds targeting BRAF(V600E) exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
Compound Target IC50 (µM) Compound A BRAF(V600E) 0.5 Compound B EGFR 1.0 Ethyl [(2-tert-butyl...) BRAF(V600E) TBD -
Anti-inflammatory Study: A recent investigation showed that pyrazole derivatives significantly inhibited LPS-induced NO production in macrophages.
Compound NO Inhibition (%) Compound C 70% Ethyl [(2-tert-butyl...) TBD
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for structural characterization of this compound?
- Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and stereochemistry. For dynamic behavior, complement with NMR (e.g., H/C) and FT-IR to validate functional groups like the oxoacetate moiety. Computational geometry optimization (DFT) can cross-validate crystallographic data .
Q. How can synthesis conditions be optimized to improve yield and purity?
- Answer : Apply statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For heterocyclic systems like thieno-pyrazoles, use continuous flow synthesis to enhance reaction homogeneity and reduce byproducts. Monitor purity via HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) .
Q. What solvent systems are optimal for recrystallization or spectroscopic studies?
- Answer : Test polar aprotic solvents (DMSO, DMF) for solubility screening. For recrystallization, mixed solvents (ethanol/water or ethyl acetate/hexane) often yield high-purity crystals. Avoid halogenated solvents if the compound contains sulfur, as they may induce unwanted interactions .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Answer : Perform conformational analysis (molecular dynamics or Monte Carlo simulations) to identify low-energy conformers. Compare calculated NMR chemical shifts (via Gaussian or ORCA) with experimental data, focusing on discrepancies in the pyrazole-thiophene junction. Adjust solvent effects in simulations using COSMO-RS .
Q. What strategies mitigate challenges in crystallographic phase determination for this heterocyclic system?
- Answer : Use dual-space methods (SHELXD) for phase problem resolution. If twinning occurs, apply the TwinRotMat algorithm in SHELXL. For hydrogen bonding networks, employ graph-set analysis to categorize motifs (e.g., R(8) rings) and validate packing efficiency .
Q. How to design a reactivity study to probe the oxoacetate group’s electrophilicity?
- Answer : Conduct kinetic experiments under varying nucleophilic conditions (e.g., amines, thiols). Monitor reaction progress via LC-MS and compare with DFT-calculated transition states (using Gaussian). Use Hammett plots to correlate substituent effects with reaction rates .
Q. What in silico approaches predict biological activity or metabolic stability?
- Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using the pyrazole-thiophene core as a pharmacophore. For ADMET profiling, use SwissADME or pkCSM to assess logP, CYP450 interactions, and bioavailability .
Q. How to analyze stability under thermal or photolytic stress?
- Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For photostability, expose to UV light (254–365 nm) and track degradation via HPLC. Cross-reference with Arrhenius modeling for shelf-life predictions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
